molecular formula C17H17ClN2O3 B12576101 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide CAS No. 634186-62-2

5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide

Cat. No.: B12576101
CAS No.: 634186-62-2
M. Wt: 332.8 g/mol
InChI Key: LAQXDXHLBARFRH-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a 4-morpholinophenyl moiety attached via the amide nitrogen. This compound has demonstrated diverse biological activities, including:

  • Antimicrobial activity: At 30 µmol·L⁻¹, it completely inhibits the growth of Desulfovibrio piger Vib-7, a sulfate-reducing bacterium implicated in intestinal disorders .

Properties

CAS No.

634186-62-2

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c18-12-1-6-16(21)15(11-12)17(22)19-13-2-4-14(5-3-13)20-7-9-23-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)

InChI Key

LAQXDXHLBARFRH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-morpholinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-(4-morpholinophenyl)benzamide.

    Reduction: Formation of 2-hydroxy-N-(4-morpholinophenyl)benzamide.

    Substitution: Formation of 5-substituted-2-hydroxy-N-(4-morpholinophenyl)benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) :

  • The 4-nitrophenyl derivative exhibits potent antimicrobial activity but high cytotoxicity, likely due to the strong electron-withdrawing nitro group enhancing reactive intermediate formation .
  • The 4-trifluoromethylphenyl group balances enzyme inhibition (AChE/BChE) and antimicrobial activity, attributed to the moderate EWG effect of CF₃ .

This moiety is critical for anticoagulant activity, as analogs with fluorophenyl or methoxyphenyl groups show weaker aPTT effects .

Chlorophenyl Derivatives: The 4-chlorophenyl analog forms stable crystal structures via intramolecular hydrogen bonds, which may reduce metabolic degradation but limit bioavailability compared to morpholinophenyl derivatives .

Key Research Findings

Anticoagulant Activity: The morpholinophenyl group in 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide is essential for prolonging aPTT, likely through interactions with coagulation factors.

Antimicrobial Potency: The 4-nitrophenyl derivative achieves 82–90% biomass reduction of D. piger at 0.37–1.10 µmol·L⁻¹, outperforming the morpholinophenyl analog (complete inhibition at 30 µmol·L⁻¹). This suggests nitro substitution enhances potency but at the cost of higher toxicity .

Enzyme Inhibition :

  • The 4-trifluoromethylphenyl derivative demonstrates superior cholinesterase inhibition (IC₅₀ ≤ 89.7 µM) compared to rivastigmine (IC₅₀ = 501 µM), highlighting the role of EWGs in enhancing enzyme binding .

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